molecular formula C16H19BrN2O4 B2627822 (E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide CAS No. 364785-01-3

(E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide

Cat. No.: B2627822
CAS No.: 364785-01-3
M. Wt: 383.242
InChI Key: VUUXDXCIEUZYET-UHFFFAOYSA-N
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Description

(E)-3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide is a synthetic chemical compound offered for research purposes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. This compound belongs to a class of molecules featuring a cyanopropenamide core, a structure present in various biologically active molecules. Compounds with similar (E)-2-cyano-3-phenylprop-2-enamide structures have been investigated in scientific literature for their potential as inhibitors of protein kinases and other enzyme targets involved in cellular signaling pathways . The specific bromo- and trimethoxy-substituted aromatic rings suggest potential for interaction with various biological targets. The presence of a 3-methoxypropyl group may influence the compound's solubility and binding affinity. Researchers can utilize this chemical as a key intermediate or a building block in medicinal chemistry programs, for the synthesis of more complex molecules, or as a standard in analytical studies. Its exact mechanism of action and primary research applications are compound-specific and require further experimental validation by qualified researchers.

Properties

IUPAC Name

(E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O4/c1-21-6-4-5-19-16(20)12(10-18)7-11-8-14(22-2)15(23-3)9-13(11)17/h7-9H,4-6H2,1-3H3,(H,19,20)/b12-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUXDXCIEUZYET-KPKJPENVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=CC1=CC(=C(C=C1Br)OC)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCNC(=O)/C(=C/C1=CC(=C(C=C1Br)OC)OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: The starting material, 4,5-dimethoxyphenyl, undergoes bromination to introduce the bromo group at the 2-position.

    Formation of the Enamide: The brominated compound is then reacted with a cyanoacetic acid derivative under basic conditions to form the enamide structure.

    Methoxypropyl Substitution: Finally, the cyano group is substituted with a methoxypropyl group using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features allow it to interact with specific biological targets, providing insights into biochemical pathways.

Medicine

In medicine, (E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific functional group interactions.

Mechanism of Action

The mechanism of action of (E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The bromo and cyano groups play a crucial role in binding to these targets, while the methoxypropyl group enhances its solubility and bioavailability. The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Acrylamide Derivatives

Compound Name (Reference) Aromatic Substituents Amide Group Key Functional Groups
Target Compound 2-bromo-4,5-dimethoxyphenyl N-(3-methoxypropyl) Br, OMe, CN
XCT790 () 3-methoxy-4-(bis-CF3-benzyloxy)phenyl N-(thiadiazolyl) CF3, OMe, CN
Compound 2 () 4-hydroxy-3-methoxyphenyl N-[2-(4-hydroxyphenyl)-2-MeOEt] OH, OMe
(E)-N-[3-(dimethylamino)propyl]-3-phenyl-prop-2-enamide () Phenyl N-(3-dimethylaminopropyl) Ph, NMe2
(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-Me-4-NO2-Ph)furan-2-yl]prop-2-enamide () 5-(2-methyl-4-nitrophenyl)furan-2-yl N-(3-ethoxyphenyl) NO2, OEt, CN

Key Observations :

Aromatic Substitutions :

  • The target compound ’s bromo-dimethoxyphenyl group contrasts with XCT790’s trifluoromethyl-benzyloxy substituent (). Bromine enhances lipophilicity (logP ~3.5 estimated), while CF3 groups in XCT790 increase metabolic stability and electronegativity .
  • Hydroxyl groups in ’s Compound 2 improve aqueous solubility but reduce membrane permeability compared to methoxy or bromo groups .

Amide Side Chains: The 3-methoxypropyl group in the target compound balances hydrophilicity and flexibility, differing from XCT790’s rigid thiadiazole ring, which may enhance π-stacking in protein binding .

Electronic Effects: The cyano group common to all compounds stabilizes the enamide via resonance, but electron-withdrawing substituents (e.g., NO2 in ) may further polarize the α,β-unsaturated system, affecting reactivity .

Key Insights :

  • Receptor targeting : XCT790’s thiadiazole amide group facilitates interactions with ERRα’s hydrophobic pocket, a feature absent in the target compound’s methoxypropyl chain .

Physicochemical and Pharmacokinetic Properties

Table 3: Estimated Physicochemical Properties

Property Target Compound XCT790 () Compound 2 ()
Molecular Weight ~395.3 g/mol ~552.4 g/mol ~385.4 g/mol
logP (lipophilicity) ~3.5 ~5.2 ~2.1
Hydrogen Bond Donors 1 (amide NH) 1 (amide NH) 3 (2 OH, 1 amide NH)
Polar Surface Area ~85 Ų ~110 Ų ~120 Ų

Analysis :

  • The target compound ’s moderate logP (~3.5) suggests favorable membrane permeability but lower solubility than hydroxylated analogs (e.g., Compound 2, logP ~2.1) .

Biological Activity

The compound (E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H12BrN2O4
  • Molecular Weight : 314.14 g/mol
  • CAS Number : [Not provided in search results]

Structural Features

The compound features a bromo-substituted phenyl ring , a cyano group , and an amide functional group , which are known to influence its biological properties.

The biological activity of (E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide can be attributed to its ability to interact with various biological targets. The presence of the cyano group is often associated with increased reactivity towards nucleophiles, which may enhance its interaction with enzymes or receptors involved in disease pathways.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of bromo-dimethoxyphenyl compounds have shown cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Assay

A case study involving a related compound demonstrated IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting that (E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide may exhibit similar or enhanced activity.

Cell LineIC50 (µM)Reference
MCF-715
A54912

Anti-inflammatory Properties

Compounds containing methoxy groups are often linked to anti-inflammatory effects. The presence of the methoxypropyl moiety in this compound may contribute to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Research Findings

In vitro studies suggest that derivatives similar to this compound can reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating potential for treating inflammatory diseases.

Antimicrobial Activity

There is emerging evidence suggesting that compounds with bromo and methoxy substitutions possess antimicrobial properties. Preliminary screening has indicated effectiveness against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, including bromination, cyano group addition, and amide coupling. Key steps include:

  • Bromination : Electrophilic substitution using bromine sources (e.g., NBS or Br₂) under controlled temperatures (0–25°C) to avoid over-halogenation .
  • Amide Formation : Condensation of intermediates with 3-methoxypropylamine using coupling agents like EDCI/HOBt in anhydrous DMF at 40–60°C .
  • Purity Optimization : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane:EtOAc gradient) improves yields to >90% .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR/IR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm; cyano carbon at δ 115–120 ppm). IR identifies C≡N stretching (~2200 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
  • X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation) resolves steric effects from bromine/methoxy groups. SHELXL refines hydrogen-bonding networks (R-factor < 0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across cancer cell lines)?

  • Methodological Answer :

  • Assay Standardization : Use validated cell lines (e.g., MCF-7, A549) with consistent passage numbers and culture conditions. Normalize data to reference inhibitors (e.g., doxorubicin) .
  • Dose-Response Validation : Perform triplicate experiments with Hill slope analysis to confirm IC₅₀ reproducibility. Address discrepancies via orthogonal assays (e.g., apoptosis markers or caspase-3 activation) .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the compound’s anticancer activity?

  • Methodological Answer :

  • Substituent Modification : Systematically replace bromine (e.g., with Cl or I) or methoxy groups (e.g., ethoxy, hydroxy) to assess impact on cytotoxicity .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic properties with activity. Validate models with leave-one-out cross-validation (q² > 0.5) .

Q. How can X-ray crystallography and hydrogen-bonding analysis improve understanding of the compound’s interaction with biological targets?

  • Methodological Answer :

  • Co-crystallization : Soak the compound with target proteins (e.g., kinases) in 20% PEG 3350 at pH 7.4. Resolve structures at ≤2.0 Å resolution using SHELX .
  • Graph Set Analysis : Map hydrogen-bonding patterns (e.g., N—H⋯O=C amide interactions) to identify critical binding motifs. Compare with analogs like XCT790 (a known ERRα inverse agonist) .

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